(2,4-Dinitro-6-nitrosophenyl)(2,6-dinitrophenyl)methanone
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Overview
Description
(2,4-Dinitro-6-nitrosophenyl)(2,6-dinitrophenyl)methanone is a complex organic compound characterized by the presence of multiple nitro and nitroso groups attached to a phenyl ring
Preparation Methods
The synthesis of (2,4-Dinitro-6-nitrosophenyl)(2,6-dinitrophenyl)methanone typically involves nitration reactions. One common method includes the nitration of phenol with nitric acid, followed by further nitration steps to introduce additional nitro groups. The reaction conditions often require careful control of temperature and the use of concentrated nitric acid to achieve the desired product . Industrial production methods may involve similar nitration processes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
(2,4-Dinitro-6-nitrosophenyl)(2,6-dinitrophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon.
Scientific Research Applications
(2,4-Dinitro-6-nitrosophenyl)(2,6-dinitrophenyl)methanone has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of (2,4-Dinitro-6-nitrosophenyl)(2,6-dinitrophenyl)methanone involves its interaction with molecular targets, such as enzymes and receptors. The nitro and nitroso groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include oxidative phosphorylation and other metabolic processes .
Comparison with Similar Compounds
Similar compounds to (2,4-Dinitro-6-nitrosophenyl)(2,6-dinitrophenyl)methanone include:
2,4-Dinitrophenol: Known for its use in biochemical studies and as a metabolic stimulant.
2,4-Dinitro-6-nitrosophenylmethanol: Shares structural similarities but differs in its functional groups.
Bis(3-methyl-2,6-dinitrophenyl)methanethione: Another related compound with distinct chemical properties
Properties
CAS No. |
61348-84-3 |
---|---|
Molecular Formula |
C13H5N5O10 |
Molecular Weight |
391.21 g/mol |
IUPAC Name |
(2,4-dinitro-6-nitrosophenyl)-(2,6-dinitrophenyl)methanone |
InChI |
InChI=1S/C13H5N5O10/c19-13(12-8(16(23)24)2-1-3-9(12)17(25)26)11-7(14-20)4-6(15(21)22)5-10(11)18(27)28/h1-5H |
InChI Key |
WLJCMXINPAQAHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])N=O)[N+](=O)[O-] |
Origin of Product |
United States |
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